Boc-lys(ipr)-OH Boc-lys(ipr)-OH
Brand Name: Vulcanchem
CAS No.: 66880-55-5
VCID: VC21536790
InChI: InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H28N2O4
Molecular Weight: 288.38 g/mol

Boc-lys(ipr)-OH

CAS No.: 66880-55-5

Cat. No.: VC21536790

Molecular Formula: C14H28N2O4

Molecular Weight: 288.38 g/mol

* For research use only. Not for human or veterinary use.

Boc-lys(ipr)-OH - 66880-55-5

CAS No. 66880-55-5
Molecular Formula C14H28N2O4
Molecular Weight 288.38 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid
Standard InChI InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key JJPXNZZCOCUYDQ-NSHDSACASA-N
Isomeric SMILES CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Chemical Structure and Properties

Molecular Identity and Basic Properties

Boc-Lys(ipr)-OH is characterized by its unique protecting group pattern, which distinguishes it from other lysine derivatives. The compound has well-defined chemical properties that make it valuable for research and synthetic applications.

Table 1: Basic Chemical Properties of Boc-Lys(ipr)-OH

PropertyValue
CAS Number66880-55-5
Molecular FormulaC14H28N2O4
Molecular Weight288.38 g/mol
Storage ConditionRoom temperature, sealed, dry conditions

The compound features a carboxylic acid group at the C-terminus, which remains available for peptide bond formation, while both amino groups are protected with different moieties .

Nomenclature and Alternative Identifiers

The compound is recognized under several systematic and common names in chemical databases and literature, reflecting its chemical structure and functional groups.

Table 2: Alternative Names and Identifiers for Boc-Lys(ipr)-OH

Alternative Name
Boc-L-Lys(iPr)-OH
Nα-Boc-Nε-isopropyl-L-lysine
N-a-Boc-N-e-isopropyl-L-lysine
N-α-Boc-N-ε-isopropyl-L-lysine
L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)-
(S)-2-(tert-butoxycarbonylamino)-6-(isopropylamino)hexanoic acid

These alternative nomenclatures highlight the compound's structural features, particularly the positions and types of protecting groups on the amino acid backbone .

Structural Features and Functional Groups

Protecting Group Chemistry

The Boc-Lys(ipr)-OH molecule incorporates two key protecting groups that define its reactivity profile:

  • The tert-butoxycarbonyl (Boc) group at the alpha position: This carbamate-based protecting group shields the α-amino group of lysine during synthesis operations. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA).

  • The isopropyl group at the epsilon position: This alkyl protecting group modifies the ε-amino group of the lysine side chain, altering its reactivity and providing orthogonal protection relative to the Boc group.

This dual protection strategy enables chemists to perform selective reactions at specific sites on the molecule during peptide synthesis .

Structural Comparison with Related Compounds

Boc-Lys(ipr)-OH belongs to a family of protected lysine derivatives that serve various roles in peptide chemistry. Understanding its relationship to similar compounds helps contextualize its specific utility.

Table 3: Comparison with Related Protected Lysine Derivatives

CompoundKey Difference from Boc-Lys(ipr)-OHApplication Distinction
Boc-L-lys(ipr,Z)-OHContains additional Z (benzyloxycarbonyl) protecting groupProvides additional orthogonal protection strategies
Fmoc-Lys(ipr)-OHUses Fmoc instead of Boc protectionCompatible with solid-phase peptide synthesis using Fmoc/tBu strategy
Boc-Lys(Boc)-OHContains Boc groups at both amino positionsOffers identical deprotection conditions for both amino groups

These structural variations provide researchers with a toolkit of options for diverse peptide synthesis strategies depending on the specific requirements of their synthetic targets .

ParameterRecommendation
Storage TemperatureRoom temperature
Container TypeSealed, airtight container
Environmental ConditionsAway from moisture
Stock Solution PreparationSelect appropriate solvent; store prepared solutions at -20°C for up to 1 month or -80°C for up to 6 months
Solution HandlingAvoid repeated freezing and thawing cycles

Following these storage guidelines helps preserve the compound's chemical integrity and ensures reliable performance in synthesis applications .

Applications in Peptide Chemistry

Role in Peptide Synthesis

Boc-Lys(ipr)-OH serves as a specialized building block in peptide synthesis, with particular utility in scenarios requiring:

  • Selective deprotection strategies

  • Modified lysine residues in peptide sequences

  • Controlled reactivity of the lysine side chain

The differential protection of the two amino groups enables chemists to incorporate lysine residues into peptides with precise control over which amino group participates in peptide bond formation .

Solution Preparation for Research Applications

For research applications, proper preparation of Boc-Lys(ipr)-OH solutions is critical to successful outcomes. The compound can be prepared at various concentrations depending on the specific requirements of the synthesis protocol.

Table 5: Stock Solution Preparation Guide

Desired ConcentrationAmount of CompoundTotal Volume for 1 mgTotal Volume for 5 mgTotal Volume for 10 mg
1 mM1 mg3.4676 mL17.3382 mL34.6765 mL
5 mM1 mg0.6935 mL3.4676 mL6.9353 mL
10 mM1 mg0.3468 mL1.7338 mL3.4676 mL

Research Context and Applications

Peptide-Based Research Applications

The selective protection strategy offered by Boc-Lys(ipr)-OH makes it valuable for various research applications:

  • Creation of peptides with modified lysine residues

  • Development of peptides with controlled charge distribution

  • Synthesis of peptides with specialized binding properties

  • Preparation of peptide-based materials with tailored properties

These applications leverage the unique structural features of Boc-Lys(ipr)-OH to create peptides with specific functional characteristics for research and potential therapeutic applications.

Comparative Analysis and Future Perspectives

Advantages and Limitations

When comparing Boc-Lys(ipr)-OH to other protected lysine derivatives, several advantages and limitations become apparent:

Table 6: Advantages and Limitations of Boc-Lys(ipr)-OH

AdvantagesLimitations
Orthogonal protection strategyAcid-sensitive Boc group limits compatibility with some synthesis conditions
Selective deprotection capabilitiesLess common than standard Boc-Lys(Boc)-OH in general peptide synthesis
Modified lysine side chain offers unique propertiesRequires careful handling to maintain protecting group integrity
Compatible with classical Boc peptide synthesisSpecial considerations needed for incorporating into Fmoc-based synthesis

These characteristics guide researchers in selecting Boc-Lys(ipr)-OH for specific applications where its unique protection pattern offers advantages over alternative lysine derivatives.

Emerging Research Directions

Based on current trends in peptide chemistry and materials science, several promising research directions for Boc-Lys(ipr)-OH include:

  • Development of peptide-based drug delivery systems with controlled release properties

  • Creation of peptide libraries for drug discovery

  • Design of peptide-based materials with specialized functions

  • Synthesis of peptide-based catalysts for various chemical transformations

Further research into the applications of Boc-Lys(ipr)-OH could potentially expand its utility across multiple scientific disciplines and technological applications.

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